molecular formula C15H17N7OS B12180188 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12180188
M. Wt: 343.4 g/mol
InChI Key: QZIRHKUTSIRRBI-UHFFFAOYSA-N
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Description

The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and an acetamide-linked phenyl ring bearing a tetrazole moiety at position 1 (). Tetrazole groups are bioisosteres of carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, while the isobutyl substituent may improve lipophilicity.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H17N7OS/c1-10(2)7-14-18-19-15(24-14)17-13(23)8-11-3-5-12(6-4-11)22-9-16-20-21-22/h3-6,9-10H,7-8H2,1-2H3,(H,17,19,23)

InChI Key

QZIRHKUTSIRRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: This can be synthesized by cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The tetrazole and thiadiazole intermediates can be coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs with variations in the 1,3,4-thiadiazole substituents and aryl/heteroaryl modifications. Key differences include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents on Thiadiazole Aryl/Heteroaryl Group Key Functional Groups Melting Point (°C) Evidence ID
Target Compound 5-Isobutyl 4-(1H-Tetrazol-1-yl)phenyl Tetrazole, Isobutyl N/A 6
4g () 4-Chlorophenyl 4-(4-Fluorophenyl)piperazin-1-yl Piperazine, Fluorophenyl 203–205 1
4h () 4-Chlorophenyl 4-(Furan-2-carbonyl)piperazin-1-yl Furan-carbonyl 180–182 1
4i () 4-Chlorophenyl 4-Benzylpiperidin-1-yl Benzylpiperidine 162–164 1
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () 5-Mercapto 4-Trifluoromethylphenyl Trifluoromethyl, Thiol N/A 5
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide () 5-Ethyl 1-(4-Methylphenyl)tetrazol-5-yl Tetrazole, Methylphenyl N/A 8
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide () 5-Benzyl 2-Thienyl Thiophene, Benzyl N/A 17

Key Observations:

Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group (pKa ~4.9) mimics carboxylic acids, enhancing solubility and receptor interactions compared to non-ionizable groups like trifluoromethyl () or thiophene () .

Thermal Stability : Analogs with piperazine or benzylpiperidine moieties () exhibit higher melting points (>160°C), suggesting stronger intermolecular interactions than simpler alkyl/aryl substituents .

Biological Activity

The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1574327-21-1) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a tetrazole ring and a thiadiazole moiety, both known for their diverse biological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H17N7OS
  • Molecular Weight : 343.4 g/mol

The structure of the compound can be represented as follows:

Structure C15H17N7OS\text{Structure }\quad \text{C}_{15}\text{H}_{17}\text{N}_{7}\text{O}\text{S}

Biological Activity Overview

Research on the biological activity of this compound indicates significant potential in various therapeutic areas, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing thiadiazole and tetrazole structures. For instance:

  • Cytotoxicity Studies : The compound was evaluated against multiple cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. Preliminary results indicate that it exhibits IC50 values comparable to established chemotherapeutics, suggesting effective cytotoxicity against these cancer types .
Cell LineIC50 Value (µM)Reference
A54912.5
MCF-79.8
HCT11610.2

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways, leading to programmed cell death. Specifically, caspase-3 and caspase-8 activation has been documented in treated cell lines .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. For example:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli exhibited sensitivity to the compound at low concentrations.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by Alam et al. (2020) highlighted the efficacy of a similar thiadiazole derivative in inhibiting growth across multiple cancer cell lines. The study reported that derivatives with specific substitutions on the thiadiazole ring showed enhanced activity, indicating that structural modifications can significantly influence biological outcomes .
  • Antimicrobial Efficacy Analysis : In a comparative study on various tetrazole derivatives, compounds structurally similar to 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated notable antimicrobial activity against clinically relevant pathogens. This suggests that this class of compounds could be further explored for therapeutic applications in infectious diseases .

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